molecular formula C102H140F6N24O37 B10860091 Bivalirudin Trifluoroacetate CAS No. 1191386-50-1

Bivalirudin Trifluoroacetate

Cat. No.: B10860091
CAS No.: 1191386-50-1
M. Wt: 2408.3 g/mol
InChI Key: XGSRYNAQENZUAY-HKRGSHRKSA-N
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Description

Bivalirudin Trifluoroacetate is a synthetic peptide analog of hirudin, a naturally occurring anticoagulant found in the saliva of medicinal leeches. It is a direct thrombin inhibitor used primarily as an anticoagulant during percutaneous coronary interventions. This compound is known for its predictable anticoagulant effect and is used to prevent thrombus formation during procedures such as coronary angioplasty .

Preparation Methods

Bivalirudin Trifluoroacetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of Fmoc-protected amino acids to a resin-bound peptide chain. The synthesis begins with the attachment of the first amino acid to the resin, followed by the removal of the Fmoc protecting group and the coupling of the next amino acid. This cycle is repeated until the desired peptide sequence is obtained. The peptide is then cleaved from the resin and purified to obtain the final product .

Chemical Reactions Analysis

Bivalirudin Trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under oxidative conditions, leading to the formation of disulfide bonds between cysteine residues.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.

    Substitution: this compound can undergo substitution reactions, particularly at the amino acid side chains. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. .

Scientific Research Applications

Bivalirudin Trifluoroacetate has several scientific research applications:

    Medicine: It is used as an anticoagulant in patients undergoing percutaneous coronary intervention, especially in those with heparin-induced thrombocytopenia.

    Biology: It is used in studies involving blood coagulation and thrombin inhibition.

    Chemistry: It serves as a model compound for studying peptide synthesis and purification techniques.

    Industry: It is used in the pharmaceutical industry for the development of anticoagulant therapies .

Mechanism of Action

Bivalirudin Trifluoroacetate exerts its effects by directly inhibiting thrombin. It binds to both the catalytic site and the anion-binding exosite of thrombin, preventing the conversion of fibrinogen to fibrin, a crucial step in thrombus formation. The binding is reversible, as thrombin can slowly cleave the thrombin-bivalirudin bond, restoring its active site .

Comparison with Similar Compounds

Bivalirudin Trifluoroacetate is unique compared to other thrombin inhibitors due to its reversible binding and predictable anticoagulant effect. Similar compounds include:

Properties

CAS No.

1191386-50-1

Molecular Formula

C102H140F6N24O37

Molecular Weight

2408.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C98H138N24O33.2C2HF3O2/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53;2*3-2(4,5)1(6)7/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103);2*(H,6,7)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-;;/m0../s1

InChI Key

XGSRYNAQENZUAY-HKRGSHRKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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